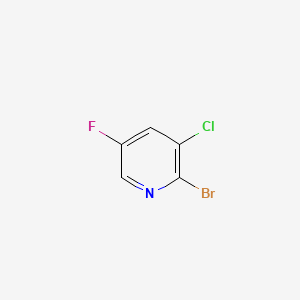

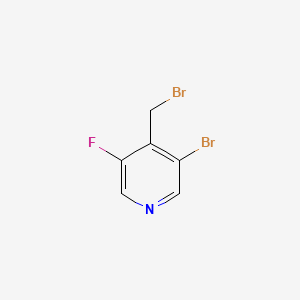

2-Bromo-3-chloro-5-fluoropyridine

Overview

Description

2-Bromo-3-chloro-5-fluoropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It is also used as an intermediate for the synthesis of herbicides and insecticides .

Synthesis Analysis

2-Bromo-5-fluoropyridine can be used in the synthesis of 5-fluoro-2-phenylpyridine via Suzuki coupling reaction with phenylboronic acid . It can also undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . In the agrochemical industry, 5-Bromo-2-chloro-3-fluoropyridine is used as an intermediate for the synthesis of herbicides and insecticides .Molecular Structure Analysis

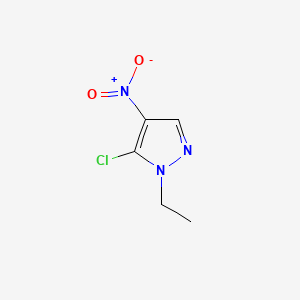

The molecular formula of this compound is C5H2BrClFN . The average mass is 210.432 Da and the monoisotopic mass is 208.904312 Da .Chemical Reactions Analysis

2-Bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Scientific Research Applications

Chemoselective Functionalization

Chemoselective functionalization of 2-bromo-3-chloro-5-fluoropyridine allows for the exclusive substitution of its bromide, chloro, and fluoro groups under different conditions, enabling the synthesis of diverse compounds. For example, catalytic amination conditions lead to the substitution of the bromide group, while neat conditions without palladium catalysis preferentially substitute the chloro group. Additionally, selective substitution of the fluoro group under SNAr conditions affords dihalo adducts, highlighting the compound's versatility in organic synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synthesis of Pentasubstituted Pyridines

This compound serves as a halogen-rich intermediate for synthesizing pentasubstituted pyridines, crucial for medicinal chemistry research. The synthesis of such compounds using halogen dance reactions demonstrates the compound's utility in constructing complex molecules with desired functionalities for further chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022).

Basicity Gradient-Driven Isomerization

The compound also participates in basicity gradient-driven isomerization, producing various structural manifolds from a common precursor. This process allows for the creation of different pyridine derivatives through consecutive treatment with reagents, showcasing the compound's role in synthesizing structurally diverse molecules (Schlosser & Bobbio, 2002).

Versatile Synthesis Pathways

Additionally, this compound is involved in versatile synthesis pathways, such as the preparation of disubstituted fluoropyridines and pyridones, further highlighting its utility in organic synthesis and the development of novel compounds (Sutherland & Gallagher, 2003).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

2-Bromo-3-chloro-5-fluoropyridine is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) . It’s primary targets are often proteins or enzymes involved in critical biochemical pathways .

Mode of Action

The compound interacts with its targets through a process known as aromatic nucleophilic substitution . This process involves the bromine and chlorine atoms in the compound, which are electron-withdrawing groups, making the compound more susceptible to attack by nucleophiles .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific targets and the biological system in which it is used. It has been used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties, which determine how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the biological system in which it is used. For example, it has been used as a molecular scaffold for APIs such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, its reactivity can be influenced by the solvent used, as it has low solubility in water but can dissolve in organic solvents like ethanol and dimethylformamide .

Properties

IUPAC Name |

2-bromo-3-chloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-5-4(7)1-3(8)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCUOFUVPZPBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742642 | |

| Record name | 2-Bromo-3-chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214326-94-9 | |

| Record name | 2-Bromo-3-chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-chloro-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrido[2,3-B]pyrazine](/img/structure/B571895.png)

![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B571905.png)